
4-Acetamido-3-aminopyridine
Overview
Description
4-Acetamido-3-aminopyridine is a pyridine derivative characterized by an acetamido (-NHCOCH₃) group at the 4-position and an amino (-NH₂) group at the 3-position of the pyridine ring. Its CAS Registry Number is 101209-08-9, as listed in the Biopharmacule Speciality Chemicals product catalog . Acetamido and amino substituents often influence solubility, bioavailability, and receptor interactions, making this compound a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(3-aminopyridin-4-yl)acetamide, also known as 4-Acetamido-3-aminopyridine or Acetamide, N-(3-amino-4-pyridinyl)-, is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
N-(3-aminopyridin-4-yl)acetamide works by blocking potassium channel efflux in nerve terminals, which results in an increase in the duration of the action potential . This allows calcium channels to remain open for a longer time, leading to a greater release of acetylcholine . This increased acetylcholine release stimulates muscle at the end plate .
Biochemical Pathways
The compound affects the neurotransmission pathway by increasing the impulse conduction through demyelinated axons and the neurotransmitter release at the neuromuscular junction . It also promotes calcium influx through potential-sensitive calcium channels .
Pharmacokinetics
N-(3-aminopyridin-4-yl)acetamide is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . Maximum concentrations in blood plasma are reached after 0.6 (±0.25) hours when taken without food, or after 1.3 (±0.9) hours after a meal . The compound is primarily cleared from the plasma via metabolism by N-acetylation .
Result of Action
The result of the compound’s action is an improvement in the symptoms of Lambert–Eaton myasthenic syndrome (LEMS) , a rare auto-immune disorder of the neuromuscular junction . By increasing the neurotransmitter release at the neuromuscular junction, N-(3-aminopyridin-4-yl)acetamide reduces the main symptoms of multiple sclerosis .
Action Environment
The action, efficacy, and stability of N-(3-aminopyridin-4-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s absorption rate and bioavailability can be affected by food intake . Genetic differences in N-acetyl-transferase (NAT) enzymes also impact the pharmacokinetics and systemic exposure to the compound .
Biological Activity
4-Acetamido-3-aminopyridine (4-AcA3APy) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Chemical Formula : CHNO
- Molecular Weight : 151.17 g/mol
- CAS Number : 100-00-1
The compound contains an acetamido group and an amino group on the pyridine ring, which contributes to its biological activity.
Antimicrobial Activity
Recent studies indicate that 4-AcA3APy exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness through mechanisms such as membrane disruption and interference with cellular processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that 4-AcA3APy may serve as a potential candidate for developing new antimicrobial agents .
Antitumor Activity
4-AcA3APy has also shown promise in antitumor applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 15 |
MCF-7 (Breast) | 20 |
These findings highlight the potential of 4-AcA3APy as a lead compound in cancer therapy .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that 4-AcA3APy can enhance acetylcholine release and improve cognitive functions in animal models by modulating cholinergic signaling pathways.
The biological activities of 4-AcA3APy can be attributed to its ability to interact with various biological targets:
- Cholinergic Receptors : Enhances neurotransmitter release, which is crucial for cognitive function.
- DNA Damage Response : Induces apoptosis in cancer cells by activating cellular stress responses.
- Membrane Interaction : Disrupts microbial membranes, leading to cell death.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A study evaluated the efficacy of 4-AcA3APy against clinical isolates of multidrug-resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential utility in treating resistant infections . -
In Vivo Antitumor Activity :
In a mouse model of lung cancer, administration of 4-AcA3APy resulted in a notable decrease in tumor size and an increase in survival rates compared to untreated controls. Histological analyses revealed reduced proliferation markers and increased apoptosis within tumors .
Scientific Research Applications
Neurological Applications
Multiple Sclerosis (MS) Treatment
4-Acetamido-3-aminopyridine has been investigated for its role in treating multiple sclerosis, a disease characterized by demyelination of neurons. The compound acts as a potassium channel blocker, which helps restore conduction in demyelinated axons. Clinical trials have shown that 4-AP can improve symptoms in MS patients by enhancing synaptic transmission and muscle tension .
Mechanism of Action
The mechanism involves blocking voltage-gated potassium channels, which prolongs action potentials and increases calcium influx into neurons. This action enhances neurotransmitter release at the neuromuscular junction, thereby improving neuromuscular function . Studies indicate that 4-AP can significantly enhance the release of neurotransmitters like glutamate, which is crucial for effective neuronal communication .
Synaptic Transmission Enhancement
Research Findings
Research has demonstrated that this compound can stimulate neurotransmitter release from both excitable and non-excitable cells. It has been shown to increase intracellular calcium levels, facilitating neurotransmitter exocytosis without disrupting the proton electrochemical gradient within synaptic vesicles .
Experimental Evidence
In vitro studies using isolated brain nerve terminals revealed that 4-AP significantly increased the release of endogenous glutamate, indicating its potential utility in enhancing synaptic transmission under conditions where neuronal communication is impaired .
Metabolic Studies
Calcium Channel Interaction
The compound's interaction with calcium channels has been extensively studied. It has been observed that this compound can sequester intracellular calcium, which is vital for various cellular processes including neurotransmitter release . This property makes it a candidate for further research in metabolic disorders where calcium homeostasis is disrupted.
Case Studies and Clinical Insights
Several case studies highlight the therapeutic potential of this compound:
- Improvement in MS Symptoms : Clinical observations have noted improvements in muscle strength and coordination among MS patients treated with 4-AP, suggesting its effectiveness beyond mere symptomatic relief .
- Toxicity Reports : While exploring its therapeutic applications, instances of toxicity have also been documented. Cases of overdose leading to seizures and other neurological symptoms emphasize the need for careful dosage management during treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Acetamido-3-aminopyridine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For this compound, acetylation of 3-aminopyridine intermediates using acetic anhydride or acetyl chloride under controlled pH (e.g., in a buffered aqueous solution) is common. Optimization includes monitoring reaction temperature (typically 50–80°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization improves purity. Validate purity using HPLC (≥95%) and confirm structure via -NMR and FT-IR spectroscopy .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in experimental studies?
- Methodological Answer : Key steps include:
- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, hexane) to determine optimal dissolution conditions.
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure to identify storage requirements.
- Spectroscopic Analysis : Use -NMR for carbon backbone confirmation and mass spectrometry (ESI-MS) for molecular weight verification (CHNO; MW 151.17 g/mol) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. To address this:
- Standardize Assays : Replicate studies using identical cell lines (e.g., HEK293 for ion channel modulation) and control for batch-to-batch variability in compound purity.
- Pharmacokinetic Profiling : Measure serum stability and metabolite formation via LC-MS/MS to rule out off-target effects.
- Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in dose-response curves .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives targeting neurological applications?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., acetamido vs. alkylamino groups) while keeping the pyridine core intact.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Kv1.2 potassium channels, followed by in vitro validation via patch-clamp electrophysiology.
- Toxicity Screening : Prioritize derivatives with therapeutic indices (LD/EC) >10, validated using zebrafish or murine models .
Q. What analytical techniques are critical for detecting trace impurities in this compound batches, and how should thresholds be established?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS fragmentation to identify byproducts (e.g., unacetylated intermediates).
- Thresholds : Follow ICH Q3A guidelines, setting impurity limits ≤0.15% for unknown compounds and ≤0.05% for genotoxic impurities.
- Validation : Perform spike-and-recovery experiments to confirm method sensitivity (LOQ ≤0.01%) .
Q. How can computational chemistry methods be integrated into the study of this compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., amino group nucleophilicity).
- Degradation Pathways : Simulate hydrolysis or oxidation under varying pH using Gaussian or ORCA software.
- Solvent Effects : Apply COSMO-RS models to predict solubility parameters and guide solvent selection .
Q. Experimental Design & Data Analysis
Q. What steps ensure reproducibility when testing this compound in biological assays?
- Methodological Answer :
- Blinding : Use double-blind protocols for treatment allocation and data collection.
- Controls : Include vehicle (DMSO), positive (e.g., 4-aminopyridine for ion channel studies), and negative controls.
- Power Analysis : Predefine sample sizes (n ≥ 6) to achieve 80% statistical power (α = 0.05) .
Q. How should researchers handle conflicting data between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Pharmacokinetic Bridging : Compare plasma exposure (AUC) and tissue distribution data to assess bioavailability limitations.
- Mechanistic Studies : Use CRISPR-engineered cell lines to isolate target vs. off-target effects.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends .
Comparison with Similar Compounds
The following analysis compares 4-Acetamido-3-aminopyridine with structurally and functionally related compounds, focusing on substituent positions, physicochemical properties, and biological relevance.
Structural Analogues in the Aminopyridine Family
4-Aminopyridine
- CAS Number: 504-24-5 (inferred from synonyms in ).
- Substituents: A single amino group at the 4-position.
- Key Properties : A potassium channel blocker used clinically (e.g., Dalfampridine for multiple sclerosis) .
- Toxicity : Neurotoxic at high doses; mechanistic studies highlight its role in modulating neuronal excitability .
2-Aminopyridine and 3-Aminopyridine
- CAS Numbers: 504-29-0 (2-aminopyridine) and 462-08-8 (3-aminopyridine).
- Substituents: Amino groups at the 2- and 3-positions, respectively.
- Key Properties: 2-Aminopyridine: Used in dye synthesis and as a catalyst. 3-Aminopyridine: Less studied but shares neurotoxic profiles with other aminopyridines .
- Contrast with this compound: Positional isomerism significantly impacts electronic properties and biological activity. The 3-amino group in this compound may enhance hydrogen-bonding interactions compared to 2- or 4-aminopyridines.
Acetamido-Functionalized Analogues
4-Acetamidoantipyrine
- CAS Number : 83-15-8 .
- Structure: Features an acetamido group on a pyrazolone ring (non-pyridine core).
- Key Properties : Used in analgesic and antipyretic formulations. The pyrazolone ring confers distinct metabolic stability compared to pyridine derivatives.
- Contrast with this compound: The heterocyclic core difference (pyridine vs. pyrazolone) results in divergent reactivity and therapeutic applications.
Ethylamino-Substituted Pyridines
4-(2-Aminoethyl)pyridine
- Structure: Contains a 2-aminoethyl chain at the 4-position of pyridine .
- Key Properties : Utilized in coordination chemistry and polymer research. The ethyl spacer may enhance flexibility in ligand-receptor interactions.
- Contrast with this compound: The aminoethyl group introduces basicity and hydrophilicity, whereas the acetamido group in this compound is less polar and may improve membrane permeability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Toxicity Considerations
- Neurotoxicity: Aminopyridines (2-, 3-, and 4-) exhibit dose-dependent neurotoxicity due to potassium channel modulation . The acetamido group in this compound may mitigate toxicity by reducing metabolic activation of the amino group.
Properties
IUPAC Name |
N-(3-aminopyridin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZXRDKBDXLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444262 | |
Record name | 4-Acetamido-3-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145255-15-8 | |
Record name | N-(3-Amino-4-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145255-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-3-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.